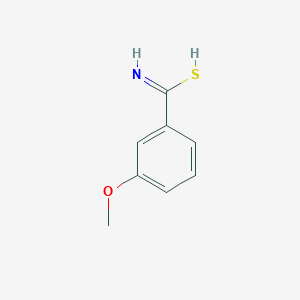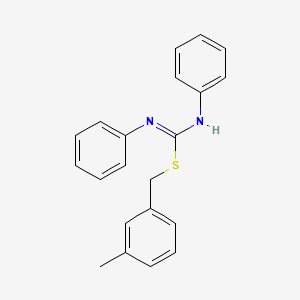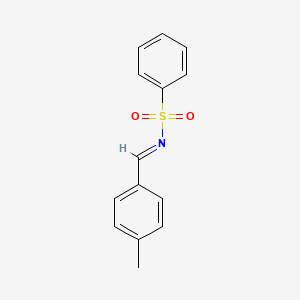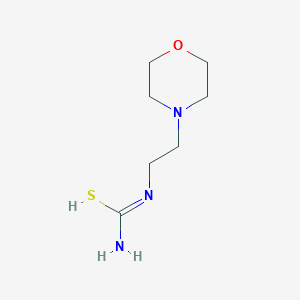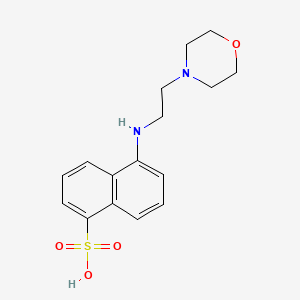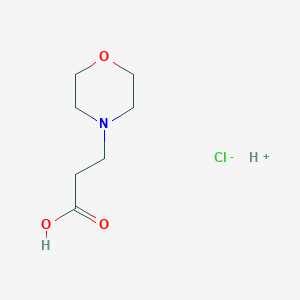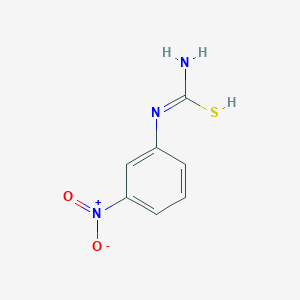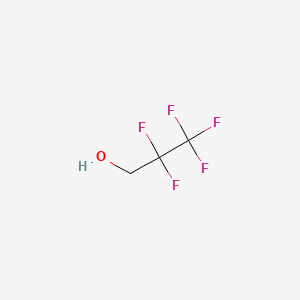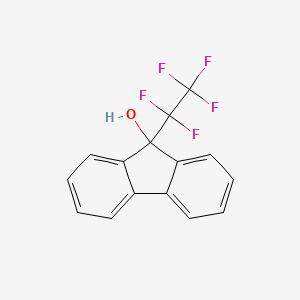
9-Pentafluoroethyl-9H-fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Pentafluoroethyl-9H-fluoren-9-ol is a chemical compound with the molecular formula C15H9F5O It is a derivative of fluorenol, where the fluorenyl group is substituted with a pentafluoroethyl group
Preparation Methods
The synthesis of 9-Pentafluoroethyl-9H-fluoren-9-ol typically involves the reaction of fluorenone with pentafluoroethyl iodide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
9-Pentafluoroethyl-9H-fluoren-9-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-Pentafluoroethyl-9H-fluoren-9-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 9-Pentafluoroethyl-9H-fluoren-9-amine when treated with reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Pentafluoroethyl-9H-fluoren-9-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between fluorinated compounds and biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may impart unique pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Pentafluoroethyl-9H-fluoren-9-ol involves its interaction with various molecular targets. The presence of the pentafluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can act as a scaffold for the development of new therapeutic agents.
Comparison with Similar Compounds
9-Pentafluoroethyl-9H-fluoren-9-ol can be compared with other similar compounds such as:
9H-fluoren-9-ol: The parent compound without the pentafluoroethyl substitution. It has different chemical properties and reactivity.
9-Fluorenone: The oxidized form of 9H-fluoren-9-ol, which lacks the hydroxyl group.
9-Pentafluoroethyl-9H-fluoren-9-one: The oxidized form of this compound, which has different reactivity and applications.
The uniqueness of this compound lies in its pentafluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
9-(1,1,2,2,2-pentafluoroethyl)fluoren-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O/c16-14(17,15(18,19)20)13(21)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEGBWQYOBNDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B7724857.png)
![3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B7724862.png)
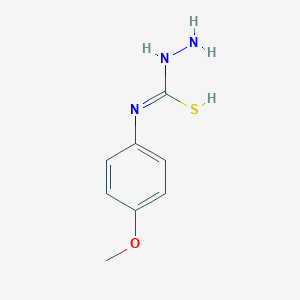
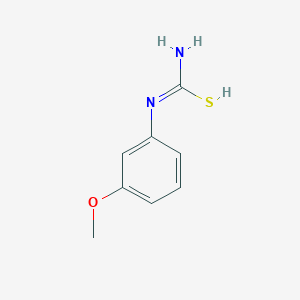
![4-(4-Methoxy-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B7724873.png)
